

Application Notes: Glucosylsphingosine-13C6 in Dried Blood Spot Analysis for Gaucher Disease

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Compound of Interest

Compound Name: Glucosylsphingosine-13C6

Cat. No.: B2669450

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Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme β -glucocerebrosidase (GCase).^{[1][2][3]} This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages.^{[1][2][4][5]} Lyso-Gb1 has emerged as a highly sensitive and specific biomarker for the diagnosis, severity assessment, and therapeutic monitoring of Gaucher disease.^{[1][2][6][7][8]} Analysis of lyso-Gb1 in dried blood spots (DBS) offers a minimally invasive, stable, and cost-effective method for screening and monitoring patients.^{[9][10][11][12]} The use of a stable isotope-labeled internal standard, **Glucosylsphingosine-13C6** (lyso-Gb1-13C6), is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample processing.

Rationale for Use

Glucosylsphingosine-13C6 serves as an ideal internal standard for the quantitative analysis of endogenous lyso-Gb1 in DBS samples due to its identical chemical and physical properties to the analyte of interest. The mass shift introduced by the 13C isotopes allows for its distinct detection by the mass spectrometer, ensuring that any variability during sample extraction, derivatization, and ionization affects both the analyte and the internal standard equally. This results in a highly precise and accurate measurement of lyso-Gb1 concentrations.

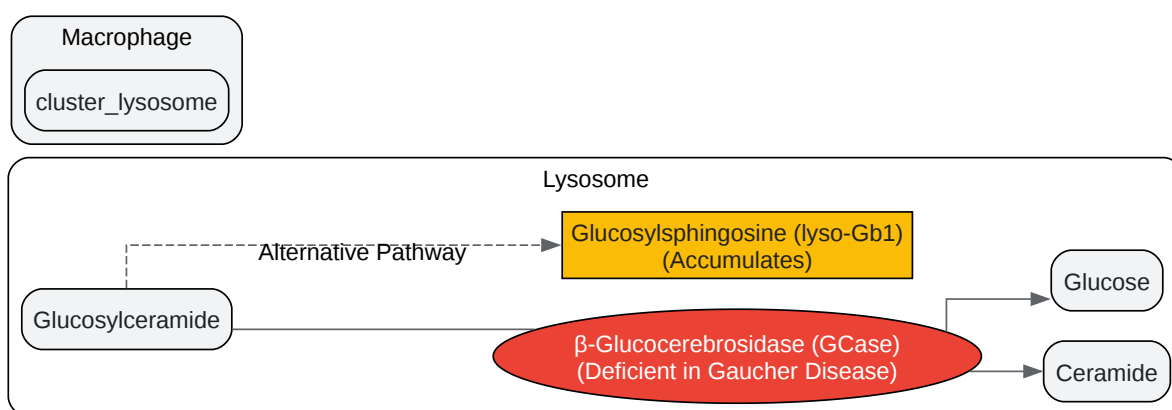
Clinical Significance

The quantification of lyso-Gb1 in DBS is a powerful tool for:

- **Primary Diagnosis:** Elevated levels of lyso-Gb1 are a strong indicator of Gaucher disease.[7][10][11]
- **Disease Monitoring:** Changes in lyso-Gb1 levels correlate with disease burden and can be used to monitor the efficacy of enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[1][6][7][13]
- **High-Risk Screening:** DBS-based lyso-Gb1 analysis is suitable for screening high-risk populations for Gaucher disease.[4]

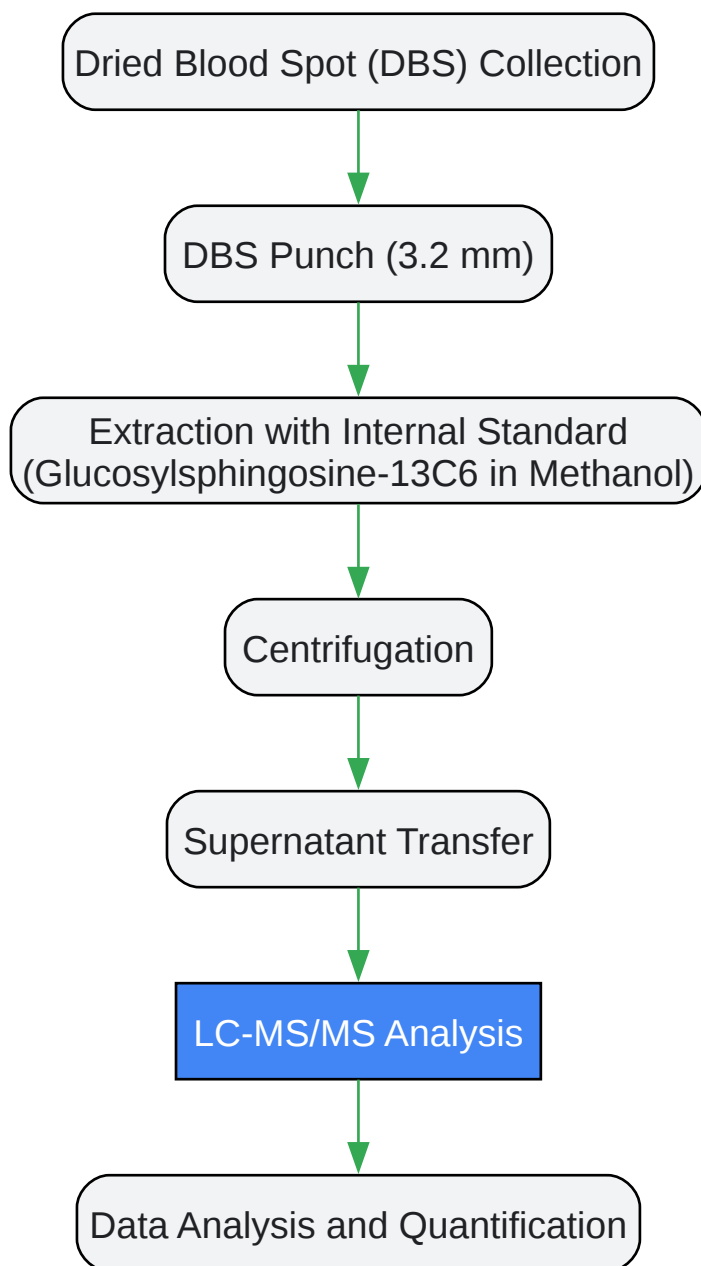
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway leading to lyso-Gb1 accumulation in Gaucher disease and the typical workflow for its analysis in DBS samples.



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Caption: Biochemical pathway of Glucosylsphingosine (lyso-Gb1) accumulation in Gaucher disease.



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Caption: Workflow for Glucosylsphingosine (lyso-Gb1) analysis in Dried Blood Spots (DBS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for lyso-Gb1 quantification in DBS and the typical concentration ranges observed.

Table 1: Method Performance Characteristics

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL[14]
Intra-assay Precision (%CV)	2.0% - 8.2%[14]
Inter-assay Precision (%CV)	3.8% - 11.5%[13][14]
Accuracy/Recovery	93.5% - 112.6%[14]

Table 2: Reference and Pathological Concentrations of Lyso-Gb1 in DBS

Population	Lyso-Gb1 Concentration (ng/mL)
Healthy Controls	2.1 - 9.9[14]
Gaucher Disease Carriers (Heterozygous)	2.5 - 15.3[10][12]
Gaucher Disease Patients (Untreated)	190.5 - >2500[4][14]
Pathological Cut-off	> 12[7]

Detailed Experimental Protocols

Materials and Reagents

- Glucosylsphingosine (lyso-Gb1) standard
- **Glucosylsphingosine-13C6** (lyso-Gb1-13C6) internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)

- Formic acid
- Deionized water
- Dried blood spot collection cards
- 3.2 mm DBS puncher
- 96-well microtiter plates
- Centrifuge
- LC-MS/MS system

Standard and Internal Standard Preparation

- **Primary Stock Solutions (1 mg/mL):** Prepare individual stock solutions of lyso-Gb1 and lyso-Gb1-13C6 in methanol.
- **Working Standard Solutions:** Serially dilute the lyso-Gb1 primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- **Internal Standard Working Solution:** Dilute the lyso-Gb1-13C6 primary stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation and Extraction

- **DBS Punching:** Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.
- **Extraction:** To each well containing a DBS punch, add 100 μ L of the internal standard working solution (50 ng/mL lyso-Gb1-13C6 in methanol).
- **Incubation:** Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
- **Centrifugation:** Centrifuge the plate at 4000 rpm for 10 minutes.

- Supernatant Transfer: Carefully transfer 80 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
- Gradient: A linear gradient from 30% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Lyso-Gb1: Precursor ion (m/z) 460.3 \rightarrow Product ion (m/z) 282.3
 - Lyso-Gb1-13C6: Precursor ion (m/z) 466.3 \rightarrow Product ion (m/z) 288.3
- Dwell Time: 100 ms.

- Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

- Calibration Curve: Generate a calibration curve by plotting the peak area ratio of lyso-Gb1 to lyso-Gb1-13C6 against the concentration of the lyso-Gb1 standards.
- Quantification: Determine the concentration of lyso-Gb1 in the DBS samples by interpolating their peak area ratios from the calibration curve.
- Reporting: Report the final concentration in ng/mL of blood.

Conclusion

The use of **Glucosylsphingosine-13C6** as an internal standard in the LC-MS/MS analysis of lyso-Gb1 from dried blood spots provides a robust, sensitive, and specific method for the diagnosis and monitoring of Gaucher disease. This approach facilitates early detection and allows for effective management of the disease through timely therapeutic intervention and monitoring. The minimally invasive nature of DBS sampling makes it an ideal technique for routine clinical application, including newborn screening programs.

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